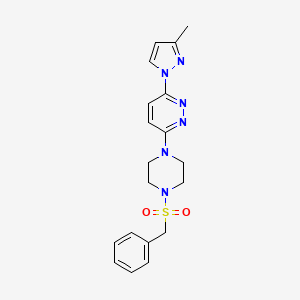

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound with the molecular formula C₁₈H₁₉ClN₆O₂S and a molecular weight of 418.90 g/mol . Its structure features a pyridazine core substituted at position 3 with a piperazinyl group modified by a benzylsulfonyl moiety and at position 6 with a 3-methylpyrazole ring.

Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation effects .

Properties

IUPAC Name |

3-(4-benzylsulfonylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-16-9-10-25(22-16)19-8-7-18(20-21-19)23-11-13-24(14-12-23)28(26,27)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNLBNPXSBIWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the piperazinyl, benzylsulfonyl, and pyrazolyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others, tailoring the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exhibit significant anticancer properties. For instance, studies have shown that derivatives with piperazine and pyrazole functionalities can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of human cancer cell lines, suggesting potential for further development as an anticancer agent .

Neurological Disorders

The piperazine scaffold is known for its neuroactive properties. Compounds containing this moiety have been explored for their potential use in treating conditions such as anxiety, depression, and schizophrenia. The incorporation of the benzylsulfonyl group may enhance the compound's ability to cross the blood-brain barrier, increasing its effectiveness as a neuropharmaceutical.

Case Study : Research highlighted in Neuropharmacology indicates that piperazine derivatives can modulate neurotransmitter systems, providing a basis for their use in treating psychiatric disorders .

Antimicrobial Properties

Recent studies have also investigated the antimicrobial effects of piperazine derivatives. The sulfonamide group present in the compound may contribute to its activity against various bacterial strains.

Case Study : An investigation into related compounds revealed potent antibacterial activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine with structurally analogous pyridazine and piperazine derivatives:

Structural and Functional Insights

- Sulfonyl Group Variations : The benzylsulfonyl group in the target compound distinguishes it from analogs with chlorophenyl (e.g., ) or methanesulfonylphenyl groups (e.g., ). Sulfonyl groups enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to halogenated derivatives .

- Pyridazine vs.

- Piperazine Modifications: Substitutions on the piperazine ring (e.g., benzylsulfonyl vs. chlorophenoxypropyl) modulate steric bulk and lipophilicity, affecting membrane permeability and target affinity .

Research Findings and Implications

- Pharmacological Potential: The combination of sulfonyl, piperazine, and pyrazole motifs positions the target compound as a candidate for kinase or protease inhibition, though specific assays are needed .

- Comparative Advantages : Its benzylsulfonyl group may offer superior target selectivity over chlorophenyl analogs, which are associated with toxicity risks .

- Knowledge Gaps: No explicit activity data for the target compound exists in the provided evidence; further in vitro studies are required to validate hypothesized effects.

Biological Activity

The compound 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.5 g/mol. Its structure includes a piperazine ring, which is known for enhancing pharmacological properties in various compounds.

Synthesis

The synthesis of this compound typically involves the reaction of benzylsulfonyl chloride with piperazine derivatives followed by the introduction of the pyrazole moiety. This multi-step synthesis can yield various derivatives with differing biological activities.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have evaluated the anticancer potential of similar piperazine derivatives. For instance, a related study demonstrated that piperazine-based compounds could inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant cytotoxicity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | MCF-7 | TBD |

| Related Piperazine Derivative | HeLa | 0.99 ± 0.01 |

2. Anti-inflammatory Activity

Molecular docking studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting COX enzymes, which are critical in inflammatory processes . The inhibition of these enzymes was evaluated through in vitro assays, showing promising results compared to standard anti-inflammatory drugs like diclofenac.

3. Antiviral Activity

The antiviral activity of piperazine derivatives has been documented, particularly against HIV and other viral infections. In vitro assays demonstrated that certain derivatives could inhibit viral replication effectively, suggesting that modifications to the piperazine structure can enhance antiviral efficacy .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives against various cancer cell lines, including MCF-7 and NCI-H460. The study utilized MTT assays to assess cytotoxicity and identified several compounds with significant activity against these cell lines .

Additionally, another research effort focused on the molecular docking of sulfonamide-containing piperazines against specific protein targets, revealing potential binding affinities that correlate with their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.